
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate: is a chemical compound with the molecular formula C11H13Cl3N2O2 and a molecular weight of 311.592 . This compound is characterized by the presence of an ethyl ester group, an amino group, and three chlorine atoms attached to a benzyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate typically involves the reaction of 6-amino-2,3,4-trichlorobenzylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- Ethyl (6-Amino-2,3,4-trichlorophenyl)acetate
- Ethyl (6-Amino-2,3,4-trichlorobenzyl)acetate
- Ethyl (6-Amino-2,3,4-trichlorophenyl)glycinate
Uniqueness: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the benzyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Propiedades
Número CAS |
2187431-31-6 |
|---|---|
Fórmula molecular |
C11H13Cl3N2O2 |
Peso molecular |
311.6 g/mol |
Nombre IUPAC |
ethyl 2-[(6-amino-2,3,4-trichlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H13Cl3N2O2/c1-2-18-9(17)5-16-4-6-8(15)3-7(12)11(14)10(6)13/h3,16H,2,4-5,15H2,1H3 |
Clave InChI |
ANHDWKJWDRHXPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCC1=C(C(=C(C=C1N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


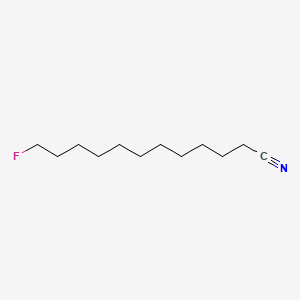
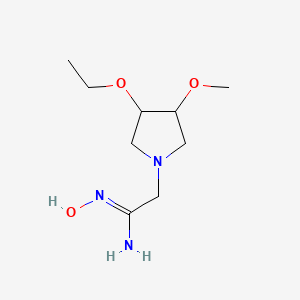


![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
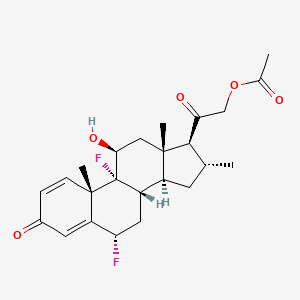

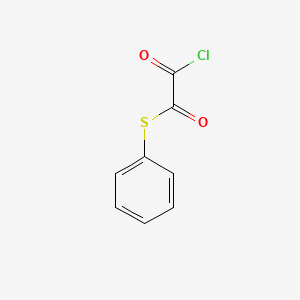
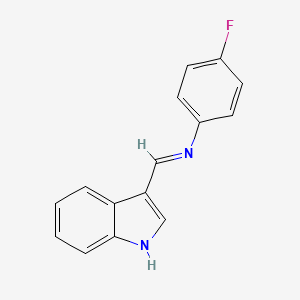
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)

![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
